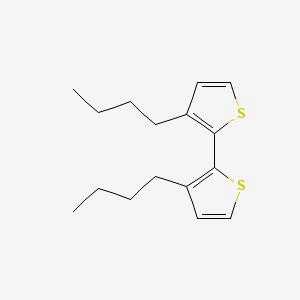

3,3'-Dibutyl-2,2'-bithiophene

CAS No.: 135926-91-9

Cat. No.: VC19114134

Molecular Formula: C16H22S2

Molecular Weight: 278.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 135926-91-9 |

|---|---|

| Molecular Formula | C16H22S2 |

| Molecular Weight | 278.5 g/mol |

| IUPAC Name | 3-butyl-2-(3-butylthiophen-2-yl)thiophene |

| Standard InChI | InChI=1S/C16H22S2/c1-3-5-7-13-9-11-17-15(13)16-14(8-6-4-2)10-12-18-16/h9-12H,3-8H2,1-2H3 |

| Standard InChI Key | UUIUHSZRTFTUOO-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC1=C(SC=C1)C2=C(C=CS2)CCCC |

Introduction

Chemical Structure and Properties

Molecular Architecture

3,3'-Dibutyl-2,2'-bithiophene consists of two fused thiophene rings linked via a single bond at the 2,2'-positions. The butyl groups at the 3,3'-positions introduce steric bulk, influencing molecular packing and solubility. The planar bithiophene core enables π-conjugation, while the alkyl chains enhance processability in thin-film applications.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₂₀S₂ | |

| Molecular Weight | 248.38 g/mol | |

| Melting Point | ~99–101°C (for analogous compounds) | |

| Solubility | Toluene, chloroform, hexane |

Electronic and Steric Effects

The butyl groups at the 3,3'-positions reduce intermolecular π-π stacking, potentially improving solubility and crystallinity in films. This steric effect contrasts with unsubstituted bithiophenes, which often form densely packed structures limiting charge transport . The electron-rich thiophene rings enable redox activity, critical for applications in organic field-effect transistors (OFETs) and photovoltaics .

Synthesis and Derivatization

Synthetic Routes

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Bromination of thiophene | Br₂, FeCl₃, CHCl₃ | ~85% |

| Alkylation | CuCl₂, LDA, THF, -78°C | ~70% |

| Polymerization | Electrochemical oxidation (0.1 M TBAP, CH₃CN) |

Key Challenges

-

Steric Hindrance: Bulky butyl groups may impede planarity, affecting conjugation length.

-

Regioselectivity: Competing substitution at the 5,5'-positions during alkylation .

Applications in Organic Electronics

Semiconductor Materials

3,3'-Dibutyl-2,2'-bithiophene derivatives serve as precursors for low-bandgap polymers and small-molecule semiconductors. For example:

-

Polymer Synthesis: Electrochemical polymerization yields poly[3,3'-dialkylbithiophene], which exhibits thermochromic effects and reversible doping .

-

Oligothiophenes: Cross-coupling reactions with aryl/heteroaryl groups create extended π-systems for OFETs and OLEDs .

Performance Metrics

| Application | Property | Performance |

|---|---|---|

| OFETs | Mobility (μ) | 0.1–1 cm²/V·s (analogues) |

| OPVs | Power Conversion Efficiency (PCE) | Up to 7.3% (copolymer blends) |

| Electrochromic Devices | Contrast Ratio | High (steric effects) |

Comparative Analysis with Related Compounds

Structural Analogues

Electrochemical Behavior

Studies on poly(4,4'-dibutyl-2,2'-bithiophene) reveal reversible doping and stable charge transport, suggesting similar behavior for 3,3'-dibutyl derivatives . Conductivity increases during oxidation, peaking at moderate doping levels before overoxidation degrades activity .

Challenges and Future Directions

Synthetic Limitations

-

Regioselectivity: Competing alkylation at the 5,5'-positions necessitates protective groups.

-

Purity: Side products from coupling reactions require chromatographic purification .

Research Gaps

-

Detailed Toxicity Data: Limited environmental impact studies, critical for commercial applications.

-

Device Optimization: Systematic studies on butyl chain length vs. performance in OFETs/OPVs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume